molecular formula C18H27N3O4 B2468757 (S)-1-Benzyl 4-tert-butyl 2-(aminomethyl)piperazine-1,4-dicarboxylate CAS No. 1932167-34-4

(S)-1-Benzyl 4-tert-butyl 2-(aminomethyl)piperazine-1,4-dicarboxylate

Cat. No. B2468757
CAS RN: 1932167-34-4
M. Wt: 349.431
InChI Key: UPAFWAIJOIWWEZ-HNNXBMFYSA-N
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Description

Piperazine derivatives, such as di-tert-butyl piperazine-1,4-dicarboxylate , are often used as intermediates in the synthesis of various organic compounds. They have a wide range of applications in medicinal chemistry due to their conformational flexibility and the ability to form hydrogen bonds .


Molecular Structure Analysis

The molecular structure of piperazine derivatives can vary greatly depending on the substituents attached to the piperazine ring. For example, the molecule of one derivative was found to be linear in shape with the ethyl acetate moiety adopting a fully extended conformation .


Chemical Reactions Analysis

Piperazine derivatives can undergo a variety of chemical reactions, including reactions with acids and bases, oxidation and reduction reactions, and various substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives can vary greatly depending on the specific compound. For example, di-tert-butyl piperazine-1,4-dicarboxylate has a molecular formula of C14H26N2O4 and an average mass of 286.367 Da .

Scientific Research Applications

Medicinal Chemistry and Drug Development

The compound’s structural features, including the piperazine ring and the tert-butyl group, contribute to its potential as a building block for novel drug candidates. Researchers have explored its modification to create derivatives with diverse biological activities, such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive effects . The conformational flexibility of the piperazine ring allows favorable interactions with macromolecules, making it valuable in drug discovery.

Organic Synthesis

(S)-1-Benzyl 4-tert-butyl 2-(aminomethyl)piperazine-1,4-dicarboxylate: serves as an intermediate in the synthesis of various organic compounds. It has been employed in the preparation of amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones . These derivatives find applications in fields ranging from pharmaceuticals to materials science.

Proteomics Research

Researchers have used similar piperidine-1,4-dicarboxylate derivatives in proteomics studies. For instance, 1-(tert-Butyl) 4-methyl piperidine-1,4-dicarboxylate has been investigated as a specialty product for proteomics research applications . Its unique properties may contribute to protein analysis and drug target identification.

Crystallography and Structural Studies

The single crystal X-ray diffraction analysis of (S)-1-Benzyl 4-tert-butyl 2-(aminomethyl)piperazine-1,4-dicarboxylate revealed interesting structural features. The molecule adopts either a linear or L-shaped conformation, depending on the derivative. These insights aid in understanding molecular interactions and crystal packing .

Mechanism of Action

The mechanism of action of piperazine derivatives can vary greatly depending on the specific compound and its biological target. Some piperazine derivatives have shown a wide spectrum of biological activities such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .

Safety and Hazards

The safety and hazards associated with piperazine derivatives can vary greatly depending on the specific compound. It’s important to refer to the Material Safety Data Sheet (MSDS) for the specific compound for detailed safety information .

Future Directions

Piperazine derivatives continue to be an area of active research due to their wide range of biological activities and their potential use as therapeutic agents . Future research will likely focus on the synthesis of new piperazine derivatives and the exploration of their biological activities.

properties

IUPAC Name

1-O-benzyl 4-O-tert-butyl (2S)-2-(aminomethyl)piperazine-1,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O4/c1-18(2,3)25-16(22)20-9-10-21(15(11-19)12-20)17(23)24-13-14-7-5-4-6-8-14/h4-8,15H,9-13,19H2,1-3H3/t15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPAFWAIJOIWWEZ-HNNXBMFYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(C(C1)CN)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCN([C@H](C1)CN)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-1-Benzyl 4-tert-butyl 2-(aminomethyl)piperazine-1,4-dicarboxylate

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